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Introduction

Loop-mediated isothermal amplification (LAMP) is a powerful nucleic acid amplification
technique renowned for its rapidity, simplicity, and high specificity.[1][2] Unlike conventional
polymerase chain reaction (PCR), LAMP operates at a constant temperature, obviating the
need for sophisticated thermal cyclers.[2][3] This makes it an ideal platform for point-of-care
and field-based diagnostics. The multiplex LAMP (mMLAMP) assay represents a significant
advancement, enabling the simultaneous detection of multiple DNA or RNA targets in a single
reaction.[4][5] This capability is crucial for applications such as differential diagnosis of
infectious diseases, detection of multiple genetic markers, and screening for various pathogens
in a single sample.[4][5][6]

These application notes provide a detailed overview and step-by-step protocols for designing
and performing multiplex LAMP assays.

Principle of Multiplex LAMP

The fundamental principle of LAMP relies on a set of four to six primers that recognize six to
eight distinct regions on the target nucleic acid.[3][7] A strand-displacing DNA polymerase, such
as Bst polymerase, initiates synthesis, leading to the formation of stem-loop structures that
facilitate exponential amplification.[7][8]
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Multiplexing in LAMP is achieved by designing specific primer sets for each target and
employing various methods to differentiate the amplified products. Common strategies include:

o Real-time Fluorescence Detection: Utilizing target-specific fluorescent probes or dyes to
monitor the amplification of each target in real-time.[5]

» Melting Curve Analysis: Differentiating amplicons based on their unique melting
temperatures (Tm), which are influenced by their GC content and length.[5]

» Restriction Enzyme Digestion: Incorporating specific restriction sites into the LAMP primers,
allowing for subsequent digestion and analysis of the resulting fragments.[5][9]

o Lateral Flow Biosensors: Using labeled primers to capture and visualize different amplicons
on a lateral flow strip.

Applications

Multiplex LAMP assays have a broad range of applications in research and drug development,
including:

¢ Infectious Disease Diagnostics: Simultaneous detection of multiple viral, bacterial, or
parasitic pathogens from a single clinical sample.[4][6][9]

o Genotyping and SNP Detection: Differentiating between different genotypes or single
nucleotide polymorphisms.

e Food Safety and Environmental Monitoring: Screening for multiple foodborne pathogens or
environmental contaminants.[2]

o Cancer Diagnostics: Detecting multiple cancer biomarkers from liquid biopsies or tissue
samples.

Experimental Workflow

The following diagram illustrates a typical workflow for a multiplex LAMP assay from sample to
result.
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Multiplex LAMP Experimental Workflow
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Caption: A generalized workflow for multiplex LAMP assays.
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Protocols
Protocol 1: Multiplex Real-Time Fluorescent LAMP
Assay

This protocol describes the simultaneous detection of three different viral RNA targets using a
real-time fluorescent LAMP assay.

1. Primer Design:

o Design LAMP primer sets (F3, B3, FIP, BIP, LF, LB) for each viral target using a primer
design software such as PrimerExplorer (109]

o Ensure that the melting temperatures (Tm) of the amplicons for each target are distinct
enough for differentiation by melting curve analysis.

o Label the loop primers (LF or LB) or use target-specific probes with different fluorophores
(e.g., FAM, HEX, Cy5) for real-time detection.

2. Reaction Setup:

Prepare a master mix for the desired number of reactions. For a single 25 uL reaction, the
components are as follows:
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Component Volume (pL) Final Concentration
2x Isothermal Amplification
12.5 1x
Buffer
1x (e.g., 1.6 uM FIP/BIP, 0.2
10x Primer Mix (for all targets) 25 UM F3/B3, 0.4 uM LF/LB per
target)
Bst 2.0 DNA Polymerase (8 U/
1.0 0.32 U/pL
ML)
Reverse Transcriptase (for ]
1.0 Varies by enzyme
RNA targets)
dNTP Mix (10 mM each) 3.5 1.4mM
MgSO4 (100 mM) 15 6 mM
Nuclease-free water up to 20.0 -
Template RNA 5.0 -
Total Volume 25.0
3. Isothermal Amplification and Real-Time Detection:

Incubate the reaction mixture at a constant temperature (e.g., 60-65°C) in a real-time PCR

instrument or a dedicated LAMP device for 30-60 minutes.[4]

Monitor the fluorescence signal for each channel during the incubation period.

After the amplification, perform a melting curve analysis by gradually increasing the

temperature from 65°C to 95°C.

. Data Analysis and Interpretation:

Analyze the real-time amplification curves to determine the time to positivity for each target.

Analyze the melting curve data to identify the specific Tm for each amplified product,

confirming the presence of the corresponding target. A positive result is indicated by a
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characteristic amplification curve and a specific melting peak.

Protocol 2: Multiplex Colorimetric LAMP Assay

This protocol outlines a simple and rapid method for the visual detection of two bacterial DNA
targets using a colorimetric LAMP assay.

1. Primer Design:
o Design specific LAMP primer sets for each bacterial target as described in Protocol 1.
2. Reaction Setup:

Prepare a master mix for the desired number of reactions. For a single 25 uL reaction, the

components are as follows:

Component Volume (pL) Final Concentration

2x Colorimetric LAMP Master

) 12.5 1x
Mix
10x Primer Mix (for both

25 1x

targets)
Nuclease-free water up to 20.0
Template DNA 5.0
Total Volume 25.0

3. Isothermal Amplification:

e Incubate the reaction tubes at a constant temperature (e.g., 63-65°C) in a heat block or
water bath for 20-40 minutes.

4. Visual Detection:

+ Observe the color change of the reaction mixture. A positive reaction is typically indicated by
a distinct color change (e.g., from pink to yellow), while a negative reaction will remain the
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original color.[2] The differentiation of the two targets in this setup would require separate
reactions for each target or a more advanced detection method.

Quantitative Data Summary

The following tables summarize representative quantitative data from published multiplex
LAMP assays.

Table 1: Limit of Detection (LoD) for Multiplex LAMP Assays

Target Organisms Number of Targets LoD per Target Reference

Bacillus cereus &

Staphylococcus 2 10 fg/uL [9]
aureus
S. aureus, S.
epidermidis, S.

) 5 1073 - 106 CFU/mL [5]
agalactiae, P.

aeruginosa, E. coli

SARS-CoV-2 (RdRp,

3 0.65 PFU/mL [11]
M, ORFlab genes)
mcr-1, mcr-2, mcr-4, )

4 10”4 copies/uL [9]
mcr-5 genes
mcr-3 gene 1 1075 copies/puL [9]

Table 2: Performance Comparison of Multiplex LAMP with gPCR
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Multiplex Multiplex
qPCR qPCR
Target LAMP LAMP o o Reference
o L Sensitivity Specificity
Sensitivity Specificity
Influenza A - -
97.9% 100% Not specified Not specified [4]
and B
Gold Gold
SARS-CoV-2  100.0% 98.6% [11]
Standard Standard
S. agalactiae,
S.
epidermidis, N N
100% 100% Not specified Not specified [5]
S. aureus, P.
aeruginosa,
E. coli
Troubleshooting

Common issues encountered during multiplex LAMP assay development and their potential
solutions are outlined below.
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Issue

Possible Cause(s)

Suggested Solution(s)

False positives in no-template
control (NTC)

- Primer-dimer formation-

Cross-contamination

- Optimize primer
concentrations.- Redesign
primers to minimize self-
annealing.- Use a dedicated,
clean workspace for reaction
setup.[12]

Low or no amplification

- Suboptimal reaction
temperature- Incorrect primer
design- Presence of inhibitors

in the sample

- Optimize the incubation
temperature (typically 60-
65°C).- Verify primer
sequences and design new
sets if necessary.- Use a
robust DNA/RNA extraction

method to remove inhibitors.

Difficulty in differentiating

amplicons

- Similar Tm values of
amplicons- Non-specific

amplification

- Redesign primers to create
amplicons with more distinct
Tm values.- Optimize reaction
conditions (e.g., MgS0O4
concentration) to enhance

specificity.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship in a multiplex LAMP assay designed to

differentiate between two pathogens.
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Logical Flow for Dual-Target Multiplex LAMP
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Caption: Decision tree for a two-target multiplex LAMP assay.

Conclusion

Multiplex LAMP assays offer a rapid, sensitive, and specific platform for the simultaneous
detection of multiple nucleic acid targets.[4][5] While primer design and assay optimization
require careful consideration, the protocols and guidelines presented here provide a solid
foundation for researchers and drug development professionals to successfully implement this
powerful technology in their workflows. The ability to obtain comprehensive results from a
single sample in a short timeframe makes multiplex LAMP a valuable tool for a wide range of
applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. mdpi.com [mdpi.com]

e 2. youtube.com [youtube.com]

¢ 3. m.youtube.com [m.youtube.com]
e 4. optigene.co.uk [optigene.co.uk]

o 5. Multiplexing LAMP Assays: A Methodological Review and Diagnostic Application - PMC
[pmc.ncbi.nlm.nih.gov]

o 6. Frontiers | A Multiplex and Colorimetric Reverse Transcription Loop-Mediated Isothermal
Amplification Assay for Sensitive and Rapid Detection of Novel SARS-CoV-2 [frontiersin.org]

e 7. m.youtube.com [m.youtube.com]

e 8. youtube.com [youtube.com]

e 9. dovepress.com [dovepress.com]

e 10. primerexplorer.jp [primerexplorer.jp]
e 11. neb.com [neb.com]

e 12. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Multiplex LAMP Assay: A Comprehensive Guide for
Simultaneous Detection of Multiple Targets]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b040301#multiplex-lamp-assay-for-simultaneous-
detection-of-multiple-targets]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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